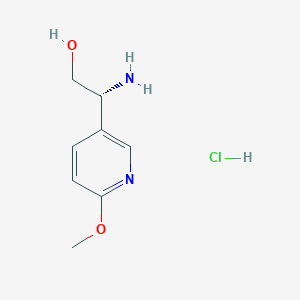

![molecular formula C16H19F3N2O3 B2812773 7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396808-98-2](/img/structure/B2812773.png)

7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), a trifluoromethyl group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure, the trifluoromethyl group, and the carboxamide group. The trifluoromethyl group is known for its high electronegativity and can significantly influence the chemical behavior of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known for its stability and resistance to many types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications

Synthesis and Chemical Properties

The compound 7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is related to a class of chemicals involved in the synthesis of trifluoromethylated azaspiro decanes. A method involving copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides, coupled with cyclization and dearomatization, has been utilized to construct various trifluoromethylated 1-azaspiro[4.5]decanes, showcasing moderate to high yields, excellent regioselectivity, and diastereoselectivity (Han et al., 2014).

Antiviral Applications

In the field of antiviral research, derivatives of azaspiro decanes, such as those related to 7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide, have been explored for their potential antiviral activities. Microwave-assisted synthesis has been applied to create N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, displaying significant inhibitory activity against influenza A and B viruses, suggesting a potential avenue for developing new antiviral agents (Göktaş et al., 2012).

HIV Inhibition

Another area of application is in the development of HIV entry inhibitors. Compounds structurally related to azaspiro decanes have been studied for their potential as allosteric noncompetitive inhibitors of the CCR5 receptor, a critical target in preventing HIV entry into human cells. These studies reveal the intricate mechanism of action of such compounds and their potential in HIV treatment strategies (Watson et al., 2005).

Polymer Science

In polymer science, azaspiro decane derivatives are investigated for their potential in creating new materials with unique properties. Radical polymerization of unsaturated spiro orthocarbonates, related to the azaspiro decane structure, has been explored, indicating potential applications in developing innovative polymeric materials with specific characteristics (Moszner et al., 1995).

properties

IUPAC Name |

7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O3/c1-14(2)23-9-15(10-24-14)7-21(8-15)13(22)20-12-5-3-4-11(6-12)16(17,18)19/h3-6H,7-10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMIENLPHGRIMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2812692.png)

![4-Ethyl-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2812693.png)

![1-[3-(4-Methylpiperazin-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2812694.png)

![4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2812696.png)

![Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2812697.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide](/img/structure/B2812703.png)

![methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B2812705.png)

![N-(2-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2812711.png)

![2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2812712.png)